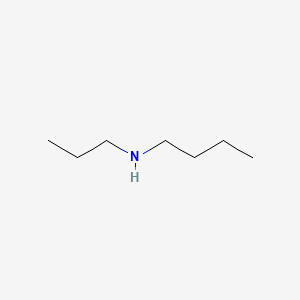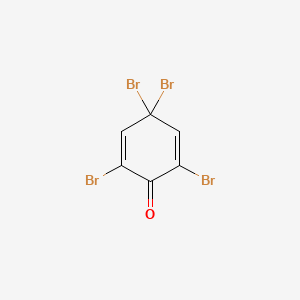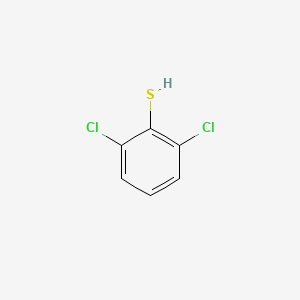
2,6-Dichlorothiophenol
Übersicht
Beschreibung
2,6-Dichlorothiophenol is a useful research compound. Its molecular formula is C6H4Cl2S and its molecular weight is 179.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Taints and Off-Flavours in Wines
Capone et al. (2010) investigated the causes of taints and off-flavours in commercial wines. They identified 2,6-dichlorophenol, among other compounds, as a culprit, using gas chromatography and mass spectrometry. They developed new methods for quantitative analysis of these compounds, confirming their presence in wines at concentrations above their odour and taste detection thresholds (Capone et al., 2010).
Photoreduction in Chloroplasts
Kê (1967) explored the photoreduction sites for 2,6-dichlorophenolindophenol in chloroplasts. The study suggested that this compound accepts electrons from pigment systems in chloroplasts, revealing insights into photosynthetic processes (Kê, 1967).
Indicator in Iodometric Titrations
Svehla et al. (1963) demonstrated that 2,6-dichlorophenol-indophenol can be used as an indicator in iodometric titrations, specifically for determining various compounds, including iodine and chlorine. They established procedures for quantitative analysis in different chemical contexts (Svehla et al., 1963).
Microbial Degradation and Environmental Impact
Min et al. (2019) investigated the microbial degradation kinetics of 2,6-dichloro-4-nitrophenol by a Cupriavidus strain. This research fills a gap in understanding the microbial degradation mechanism of chlorinated nitroaromatic pollutants, potentially aiding in bioremediation efforts (Min et al., 2019).
Plant Growth Regulation
Wain and Harper (1967) explored the role of 2,6-dichlorophenol in plant growth regulation. They found that it, along with other substituted phenols, shows activity in promoting cell elongation and inducing responses in plants (Wain & Harper, 1967).
Telomerase Inhibitory Activities
Jew et al. (2003) synthesized pyridine-2-carboxylate derivatives coupled with 2,6-dichlorothiophenol, finding that one derivative exhibited high in vitro telomerase inhibitory activity, which is significant for cancer research (Jew et al., 2003).
Wirkmechanismus
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,6-Dichlorothiophenol . For example, the concentration of this compound, temperature, and the presence of an additional substrate can affect its action . The strongest interaction was observed between bacterial inoculation and this compound concentration .
Biochemische Analyse
Biochemical Properties
2,6-Dichlorothiophenol plays a significant role in biochemical reactions, particularly in the study of enzyme interactions and protein modifications. It interacts with various enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, it can alter gene expression by affecting transcription factors and other regulatory proteins. These changes in cellular processes can lead to alterations in cell function, including changes in cell growth, apoptosis, and metabolic activity .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. It can bind to specific sites on enzymes and proteins, leading to changes in their conformation and activity. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, it can activate other enzymes by inducing conformational changes that enhance their activity. These interactions can also lead to changes in gene expression, as this compound can influence the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing enzyme activity and improving cellular function. At high doses, it can be toxic and cause adverse effects, including cell death and tissue damage. Studies have shown that there is a threshold dose above which the toxic effects of this compound become apparent. These toxic effects can include oxidative stress, inflammation, and disruption of cellular homeostasis .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its biotransformation and elimination. It interacts with enzymes such as cytochrome P450, which are involved in its oxidation and subsequent metabolism. The metabolic pathways of this compound can lead to the formation of metabolites that may have different biological activities compared to the parent compound. These metabolic processes can also affect the overall metabolic flux and levels of other metabolites in the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. It can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, this compound can be distributed to various cellular compartments, where it can exert its effects. The localization and accumulation of this compound within specific tissues and organs can also influence its overall activity and toxicity .
Subcellular Localization
The subcellular localization of this compound is an important factor that determines its activity and function. It can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, by targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its interactions with other biomolecules and its overall biological activity. For example, its localization to the nucleus can affect gene expression, while its presence in the mitochondria can influence cellular metabolism .
Eigenschaften
IUPAC Name |
2,6-dichlorobenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2S/c7-4-2-1-3-5(8)6(4)9/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBISHCXLCGVPGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)S)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60179680 | |
| Record name | Benzenethiol, 2,6-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24966-39-0 | |
| Record name | 2,6-Dichlorobenzenethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24966-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenethiol, 2,6-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024966390 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenethiol, 2,6-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dichlorothiophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.561 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 24966-39-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the chlorine atoms' position in 2,6-Dichlorothiophenol in terms of its biological activity?
A1: Research suggests that the position of chlorine atoms on the benzene ring significantly influences the biological activity of phenolic compounds. Specifically, the presence of chlorine atoms at the 2 and 6 positions of phenol leads to significant growth-regulating activity in plants, as observed with 2,6-dichlorophenol []. This activity was observed through various plant bioassays, including wheat cylinder, pea segment, and pea curvature tests. Additionally, applying these compounds to the soil of potted tomato plants resulted in noticeable epinastic responses []. This suggests that the 2,6-dichloro substitution pattern might be crucial for interacting with specific biological targets in plants. Further research is needed to elucidate the exact mechanism behind this structure-activity relationship.
Q2: Can this compound be utilized in photocatalytic reactions, and what is the underlying mechanism?
A2: While the provided research doesn't directly investigate this compound in photocatalysis, it highlights the successful application of a tellurorhodamine chromophore for the aerobic oxidation of thiols to disulfides under visible light irradiation []. This photocatalytic system relies on the tellurorhodamine chromophore acting as both a sensitizer and a catalyst. The proposed mechanism involves the formation of a tellurorhodamine telluroxide intermediate upon reaction with water and singlet oxygen generated by the chromophore upon irradiation. This telluroxide then facilitates thiol oxidation, regenerating the tellurorhodamine and producing the disulfide []. Although the study focuses on a different catalyst, the successful photocatalytic oxidation of thiols, including the structurally similar 2-naphthalenethiol, suggests that this compound could potentially be investigated as a substrate in similar photocatalytic systems.
Q3: Is there any spectroscopic data available for this compound?
A3: Yes, one study specifically investigated the Cl35 nuclear quadrupole resonance (NQR) spectra of this compound and its organometallic derivatives with mercury, tin, and lead []. Although the abstract doesn't detail the specific findings, this indicates that NQR spectroscopy can be used to characterize this compound and study its electronic environment, particularly around the chlorine atoms. This information can be valuable for understanding its reactivity and interactions with other molecules.
Q4: What synthetic routes are available for producing this compound?
A4: While the provided research doesn't delve into the specific synthesis of this compound, one study outlines a novel method for synthesizing arylthiols []. Although the exact details of this method are not provided in the abstract, this suggests potential alternative routes for synthesizing this compound and other structurally related arylthiols. This information can be beneficial for researchers seeking to synthesize this compound for further investigations.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


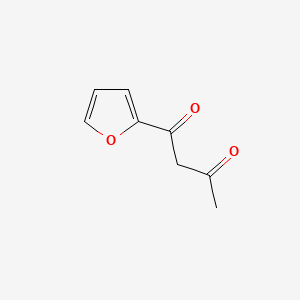
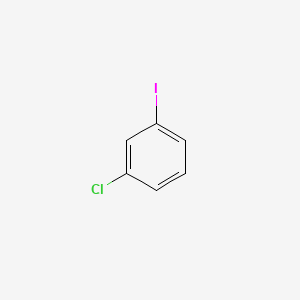
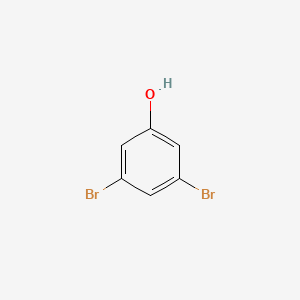
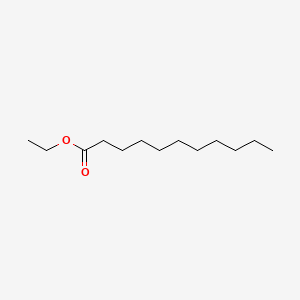





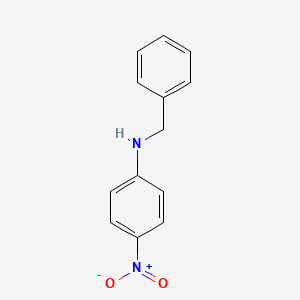
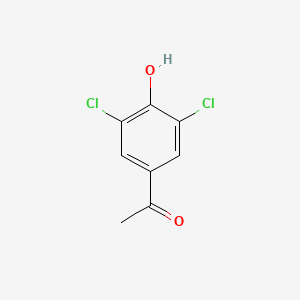
![2-Hydrazinyl-4-methylbenzo[d]thiazole](/img/structure/B1293816.png)
